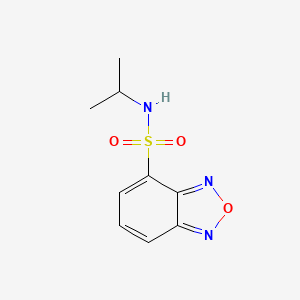
N-(2,4-difluorophenyl)-4-(2-furoyl)-1-piperazinecarboxamide
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-4-(2-furoyl)-1-piperazinecarboxamide, also known as DFU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a member of the piperazinecarboxamide family of compounds, which are known to have a wide range of biological activities. DFU has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of N-(2,4-difluorophenyl)-4-(2-furoyl)-1-piperazinecarboxamide is not fully understood, but it is believed to be related to its ability to inhibit the production of inflammatory cytokines and chemokines. This compound has been shown to inhibit the activation of NF-kB, a transcription factor that plays a key role in the regulation of inflammation. This compound has also been shown to inhibit the production of prostaglandins, which are known to promote inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which reduces inflammation. This compound has also been shown to inhibit the growth of tumor cells, which reduces the size of tumors. Additionally, this compound has been shown to inhibit the replication of viruses, which reduces the viral load.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,4-difluorophenyl)-4-(2-furoyl)-1-piperazinecarboxamide in lab experiments is that it has been extensively studied and its properties are well-known. This makes it easier to design experiments and interpret the results. Additionally, this compound has been shown to have a wide range of biological activities, which makes it a versatile compound that can be used in a variety of experiments.
One limitation of using this compound in lab experiments is that it is a synthetic compound, which means that it may not behave in the same way as natural compounds. Additionally, this compound has been shown to have some toxic effects, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-difluorophenyl)-4-(2-furoyl)-1-piperazinecarboxamide. One area of research is the development of new drugs based on this compound. Researchers are currently exploring the potential of this compound derivatives for the treatment of various diseases. Another area of research is the elucidation of the exact mechanism of action of this compound. Researchers are currently studying the molecular pathways involved in the anti-inflammatory, anti-tumor, and anti-viral effects of this compound. Finally, researchers are exploring the potential of this compound as a tool for studying the role of inflammation in various diseases.
Wissenschaftliche Forschungsanwendungen
N-(2,4-difluorophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. This compound has also been shown to have anti-tumor properties, which make it a potential candidate for the treatment of various types of cancers. Additionally, this compound has been shown to have anti-viral properties, which make it a potential candidate for the treatment of viral infections such as HIV and hepatitis C.
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O3/c17-11-3-4-13(12(18)10-11)19-16(23)21-7-5-20(6-8-21)15(22)14-2-1-9-24-14/h1-4,9-10H,5-8H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWYWLDDFFYRBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-methoxyphenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B4422447.png)
![1-[(4-ethylphenyl)sulfonyl]indoline](/img/structure/B4422449.png)
![methyl [4-(methylsulfonyl)-1-piperazinyl]acetate](/img/structure/B4422452.png)
![ethyl (2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4422460.png)


![4-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4422487.png)


![N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4422504.png)

![N-(1-phenylethyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4422522.png)
![2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B4422532.png)
![2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4422540.png)